Butylstannane
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Overview
Description
Butylstannane is an organotin compound.
Scientific Research Applications
Synthesis and Reaction Studies
Reactions with Various Halides : Butylstannane has been used in reactions with halides of elements like phosphorus, arsenic, and germanium, leading to the formation of propargylic and allenic derivatives. These reactions demonstrate the compound's ability to interact with different halide elements, showcasing its versatility in chemical synthesis (Guillemin & Malagu, 1999).
Mechanism Study with Bromide and Iodide : The reaction mechanism of butylstannane with n-butyl bromide and iodide was explored using the chemically induced dynamic nuclear polarization (CIDNP) technique. This research contributes to a deeper understanding of the compound's reactive behavior in organic chemistry (Wakasa & Kugita, 1999).
Aldehyde Additions and Stereochemistry : Butylstannane has been used in Lewis acid-mediated additions to chiral β-hydroxyaldehyde derivatives, influencing the stereochemical outcomes. This application is significant for the synthesis of complex organic molecules with precise stereocontrol (Keck & Abbott, 1984).
Pd-Catalyzed Cross-Coupling : The compound has been utilized in palladium-catalyzed cross-coupling reactions with various electrophiles, highlighting its role in facilitating complex organic syntheses (Goli, He & Falck, 2011).
Radical Reactions and Synthesis
Radical Cyclization Studies : Butylstannane has been used to generate carbonyl radicals for cyclization reactions, contributing to the synthesis of cyclohexanones or cycloheptanones, depending on the substituents involved (Crich & Fortt, 1988).
Involvement in Radical Additions : Research has shown its utility in radical additions, particularly in the synthesis of pyrroline derivatives, emphasizing its role in radical chemistry (Boivin, Fouquet & Zard, 1990).
Synthesis of Antibiotic Structures : A novel synthetic strategy involving butylstannane for constructing the cyclopentane core of the antitumoral antibiotic viridenomycin has been developed. This highlights its potential in the synthesis of complex natural products (Mulholland & Pattenden, 2005).
Miscellaneous Applications
Vapour Pressure Measurements : Studies on equilibrium vapour pressures of tetraorganostannanes, including butylstannane, provide valuable data for understanding their physical properties and behavior in different conditions (Hawker, 1992).
Surface Alkylation of Gold : Research has shown that butylstannane can be used for the alkylation of gold surfaces, demonstrating its potential in surface chemistry and material science applications (Kaletová et al., 2015).
properties
CAS RN |
2406-65-7 |
---|---|
Product Name |
Butylstannane |
Molecular Formula |
C4H12Sn |
Molecular Weight |
178.85 g/mol |
IUPAC Name |
butylstannane |
InChI |
InChI=1S/C4H9.Sn.3H/c1-3-4-2;;;;/h1,3-4H2,2H3;;;; |
InChI Key |
FAOSYNUKPVJLNZ-UHFFFAOYSA-N |
SMILES |
CCCC[SnH3] |
Canonical SMILES |
CCCC[SnH3] |
synonyms |
MBTC chloride mono-butyltin chloride n-butyltin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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